

A Technical Guide to Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Cat. No.: B028507

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate**, a heterocyclic compound with significant potential as a synthetic intermediate and building block in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a standard synthesis protocol, discusses its primary applications as a protecting group, and presents predicted spectroscopic data for characterization. The information is structured to support researchers and drug development professionals in leveraging this molecule for advanced organic synthesis.

Introduction and IUPAC Nomenclature

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS No: 155818-14-7) is a cyclic organic compound featuring a 1,3-dioxane core structure.^{[1][2]} This core is substituted at the C2 position with a gem-dimethyl group, characteristic of an acetonide, and at the C5 position with a methyl carboxylate functional group. The IUPAC name for this compound is formally confirmed as **methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate**.^[1]

The structure is fundamentally a protected form of a dihydroxy-acid derivative. The 1,3-dioxane ring serves as an acetal protecting group for a 1,3-diol, a common strategy in multi-step organic synthesis to mask reactive hydroxyl groups. This allows for selective chemical transformations

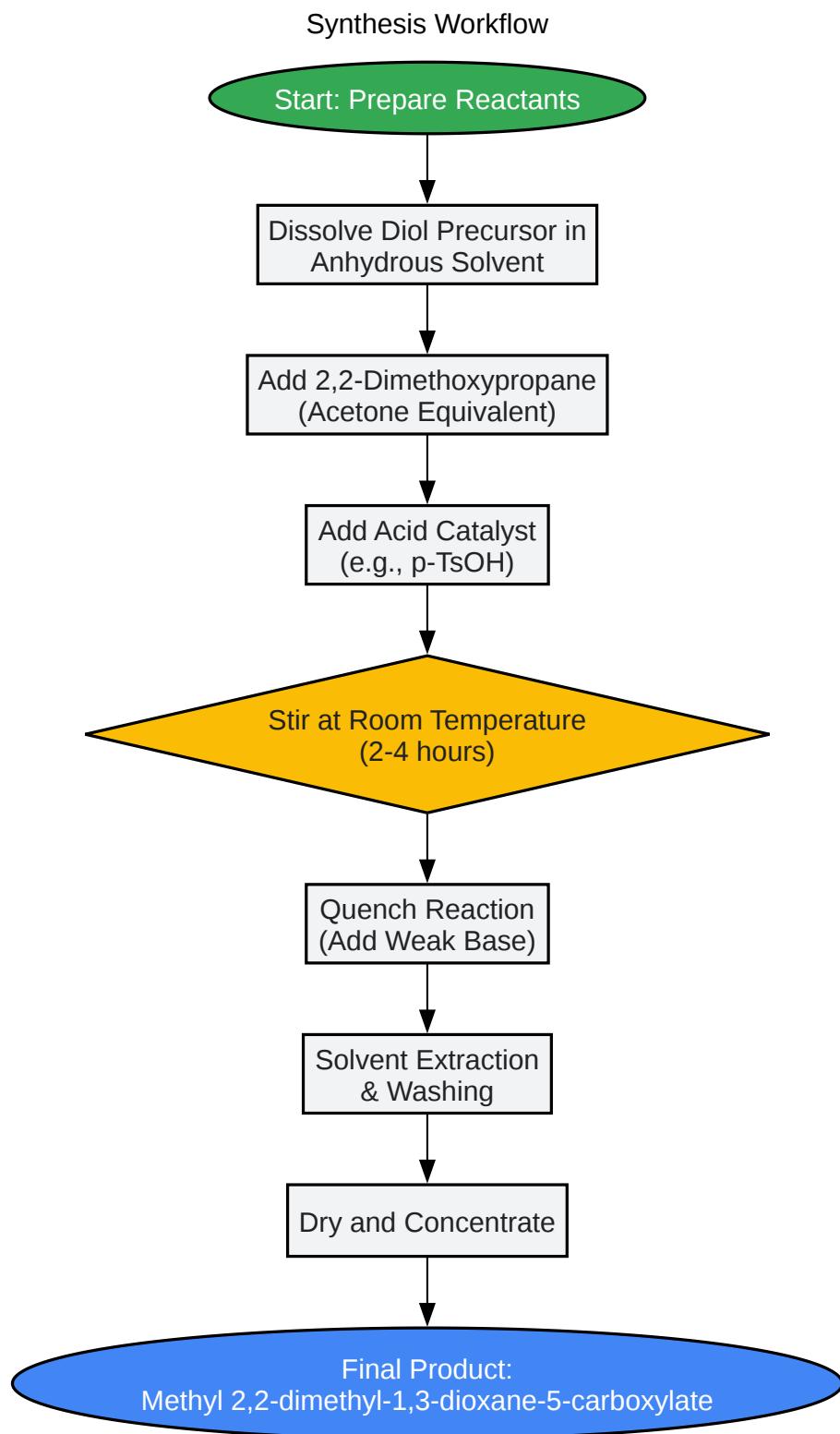
on other parts of the molecule, such as the ester functionality. Given the stereogenic center at the C5 position, this compound can exist as enantiomers, making it a valuable chiral building block when synthesized from an enantiomerically pure precursor. Its structural analogues, such as derivatives of 2,2-dimethyl-1,3-dioxolane (a five-membered ring), are known to be key intermediates in the synthesis of pharmaceutical agents like the anti-cancer drug gemcitabine. [3]

Physicochemical and Computed Properties

Quantitative data for **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate** is summarized below. Experimental physical properties such as boiling point and density are not widely reported; therefore, computed properties from reliable databases are included.

Property	Value	Source
IUPAC Name	methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate	PubChem[1]
CAS Number	155818-14-7	PubChem[1]
Molecular Formula	C ₈ H ₁₄ O ₄	PubChem[1]
Molecular Weight	174.19 g/mol	PubChem[1][2]
Appearance	Light Yellow Oil	USBio[4]
Solubility	Dichloromethane, Ethyl Acetate, Methanol	USBio[4]
Monoisotopic Mass	174.08920892 Da	PubChem[1]
Computed XLogP3	0.3	PubChem[1]
Topological Polar Surface Area	44.8 Å ²	PubChem[1]

Synthesis and Experimental Protocols


The synthesis of **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate** is typically achieved through the acid-catalyzed protection of a 1,3-diol precursor. The most common method

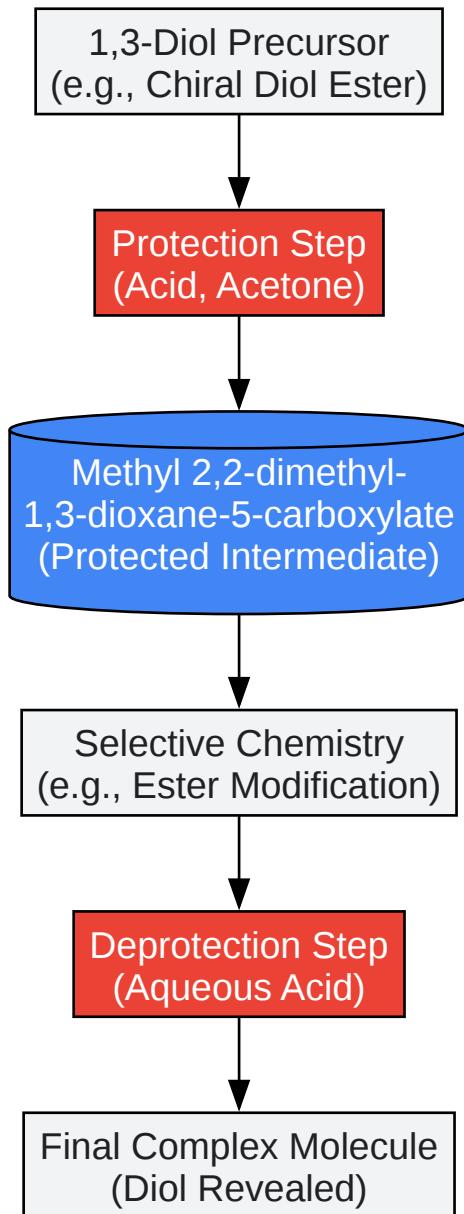
involves the reaction of methyl 3-hydroxy-2-(hydroxymethyl)propanoate with an acetone equivalent, such as 2,2-dimethoxypropane, in the presence of a catalytic amount of acid.

Representative Experimental Protocol: Acetonide Formation

This protocol describes a general procedure for the synthesis based on standard methods for 1,3-diol protection.

- **Reactant Preparation:** To a solution of methyl 3-hydroxy-2-(hydroxymethyl)propanoate (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or dichloromethane, 5 mL/mmol), add 2,2-dimethoxypropane (1.2 eq).
- **Catalyst Addition:** Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.02 eq) or pyridinium p-toluenesulfonate (PPTS).
- **Reaction:** Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding a small amount of a weak base, such as triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst.
- **Extraction:** If necessary, remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo. The resulting crude product, a light yellow oil, can be purified by flash column chromatography on silica gel to yield the pure **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate**.^[4]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The primary application of **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate** in a research context is as a protected synthetic intermediate.

- **1,3-Diol Protection:** The 2,2-dimethyl-1,3-dioxane moiety is a robust protecting group for 1,3-diols. It is stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing/reducing conditions. This stability allows chemists to perform reactions on other parts of the molecule, such as the methyl ester (e.g., hydrolysis, amidation, or reduction), without affecting the diol. The protecting group can be readily removed under acidic aqueous conditions to regenerate the diol.
- **Chiral Building Block:** When derived from a chiral starting material, this compound becomes a valuable building block for asymmetric synthesis. The fixed stereocenter at C5 can direct the stereochemical outcome of subsequent reactions, enabling the construction of complex, stereochemically-defined molecules, which is of paramount importance in drug development.

Logical Role in Synthesis

[Click to download full resolution via product page](#)

Caption: Logical flow of using the compound as a protecting group.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not widely published, the structure of **Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate** allows for the reliable prediction of its key spectroscopic

features.

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- gem-Dimethyl Protons ($\text{C}(\text{CH}_3)_2$): Two singlets, ~1.3-1.5 ppm (6H total). Axial and equatorial methyls may be non-equivalent.- Ester Methyl (COOCH_3): One singlet, ~3.7 ppm (3H).- Ring Protons ($\text{CH}_2\text{OCH}_2\text{CH}$): Complex multiplets, ~3.5-4.5 ppm (5H total), due to axial and equatorial positions and coupling.
¹³ C NMR	<ul style="list-style-type: none">- Ester Carbonyl (C=O): ~170-175 ppm.- Ketal Carbon ($\text{C}(\text{CH}_3)_2$): ~98-102 ppm.- Ring Carbons (CH_2O, CHO): ~60-75 ppm.- Ester Methyl (OCH_3): ~52 ppm.- gem-Dimethyl Carbons ($\text{C}(\text{CH}_3)_2$): Two signals, ~20-30 ppm.
IR (Infrared)	<ul style="list-style-type: none">- C=O Stretch (Ester): Strong absorption band at ~1735-1750 cm^{-1}.- C-O Stretch (Acetal & Ester): Strong, broad bands in the region of ~1000-1200 cm^{-1}.- C-H Stretch (Alkyl): Bands at ~2850-3000 cm^{-1}.
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular Ion (M^+): Expected at $\text{m/z} = 174$.- Key Fragments: Loss of a methyl group ($\text{M}-15$) at $\text{m/z} = 159$; Loss of a methoxy group ($\text{M}-31$) at $\text{m/z} = 143$; Fragments related to the dioxane ring structure.

Conclusion

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a valuable synthetic intermediate whose utility lies in its function as a stable, yet readily cleavable, protecting group for 1,3-diols. Its structure is well-suited for applications in complex molecule synthesis where precise control of reactivity and stereochemistry is required. This technical guide provides the foundational chemical data and procedural context necessary for its effective application in advanced research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | C8H14O4 | CID 23367315 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. usbio.net [usbio.net]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028507#iupac-name-for-methyl-2-2-dimethyl-1-3-dioxane-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com